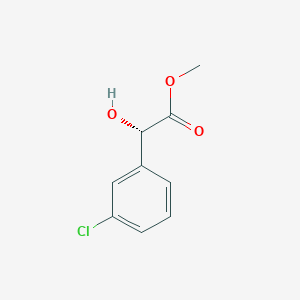
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often patented, general methods include the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical structure. The preparation typically involves multiple steps, including the formation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to larger volumes. This involves the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate include those with related chemical structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
methyl 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-4(2)7-10-5(9(14)15-3)6(12)8(13)11-7/h4,12H,1-3H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFXKDHJXBNUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]acetamide hydrochloride](/img/structure/B7945744.png)
![3-amino-N-[3-(1,1-dioxo-1$l^{6},2-thiazinan-2-yl)phenyl]propanamide hydrochloride](/img/structure/B7945751.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7945752.png)








![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7945854.png)
